![molecular formula C20H24N8O2 B2795376 2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097915-49-4](/img/structure/B2795376.png)
2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C20H24N8O2 and its molecular weight is 408.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2097915-49-4) is a novel pyridazine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H24N8O2, with a molecular weight of 408.5 g/mol. It features a complex structure that includes a piperidine ring, a pyridazine moiety, and a dihydropyridazinone framework, which are key to its biological activity.
Property | Value |
---|---|
Molecular Formula | C20H24N8O2 |
Molecular Weight | 408.5 g/mol |
CAS Number | 2097915-49-4 |
The biological activity of this compound is primarily attributed to its role as an inhibitor of phosphodiesterase 4 (PDE4). PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various biological processes. By inhibiting PDE4, this compound may enhance cAMP levels, leading to anti-inflammatory effects and potential neuroprotective benefits.
Anti-inflammatory Effects
Research indicates that compounds similar to this pyridazine derivative exhibit significant anti-inflammatory properties. In vitro studies have shown that they can reduce the production of pro-inflammatory cytokines in various cell lines. For instance, a study demonstrated that derivatives inhibited the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line assays, it exhibited cytotoxic effects against several cancer types, including breast cancer and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators .
Neuroprotective Properties
Given its potential role in increasing cAMP levels, this compound may offer neuroprotective effects. Studies have suggested that PDE4 inhibitors can improve cognitive function and provide protection against neurodegenerative diseases such as Alzheimer's disease by reducing neuroinflammation and promoting neuronal survival .
Case Studies
Case Study 1: Anti-inflammatory Activity
In a controlled study involving human peripheral blood mononuclear cells (PBMCs), treatment with the compound resulted in a significant decrease in TNF-α levels compared to untreated controls. The results indicated a dose-dependent response, with higher concentrations yielding greater inhibition.
Case Study 2: Anticancer Efficacy
A recent investigation assessed the cytotoxicity of the compound against A549 lung cancer cells. The results demonstrated an IC50 value of 12 µM, indicating potent activity. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates compared to controls .
Study | Cell Type | IC50 (µM) | Effect |
---|---|---|---|
Anti-inflammatory | PBMCs | N/A | Decreased TNF-α levels |
Anticancer | A549 | 12 | Induced apoptosis |
Eigenschaften
IUPAC Name |
2-[[1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O2/c1-25(2)17-5-4-16(22-23-17)20(30)26-12-8-15(9-13-26)14-28-19(29)7-6-18(24-28)27-11-3-10-21-27/h3-7,10-11,15H,8-9,12-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXDJFYODLXHMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)C(=O)N2CCC(CC2)CN3C(=O)C=CC(=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.